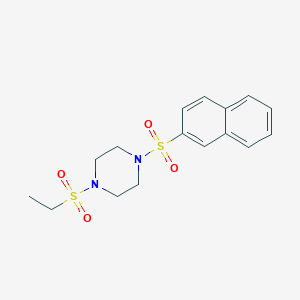
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine, also known as ESNP, is a chemical compound that has been widely studied for its potential applications in scientific research. ESNP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and scientific studies.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is thought to involve the inhibition of voltage-gated sodium channels. This inhibition may be due to the interaction of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine with the channel's pore-forming region, which prevents the movement of sodium ions across the membrane. In addition, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have an effect on other ion channels and receptors, including calcium channels and GABA receptors.
Biochemical and Physiological Effects:
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has a variety of biochemical and physiological effects that make it a promising candidate for use in scientific research. In addition to its effects on voltage-gated sodium channels, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to inhibit the activity of calcium channels and enhance the activity of GABA receptors. These effects can lead to a decrease in neuronal excitability and may have therapeutic implications for a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of effects on the nervous system. However, there are also some limitations to using 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine in lab experiments. For example, it may have off-target effects on other ion channels and receptors, which could complicate the interpretation of experimental results. In addition, the effects of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine may vary depending on the experimental conditions, such as the concentration of the compound and the type of cells or tissues being studied.
Orientations Futures
There are several future directions for research on 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is in the development of more selective and potent inhibitors of voltage-gated sodium channels. Another area of research is in the investigation of the effects of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine on other ion channels and receptors, and how these effects may contribute to its overall mechanism of action. Additionally, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine may have potential applications in the treatment of neurological disorders, and further research is needed to explore these possibilities. Finally, the synthesis and purification of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine may be optimized to improve efficiency and reduce costs, which could make it more accessible for use in scientific research.
Méthodes De Synthèse
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine can be synthesized using a multi-step process that involves the reaction of piperazine with ethylsulfonyl chloride and 2-naphthylsulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is then purified using column chromatography or recrystallization. The synthesis of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Applications De Recherche Scientifique
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have a variety of effects on the nervous system. For example, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability, which may have therapeutic implications for disorders such as epilepsy and neuropathic pain.
Propriétés
Formule moléculaire |
C16H20N2O4S2 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1-ethylsulfonyl-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-23(19,20)17-9-11-18(12-10-17)24(21,22)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3 |
Clé InChI |
QMFYNRVZEQMAHP-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)
![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)


![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)

